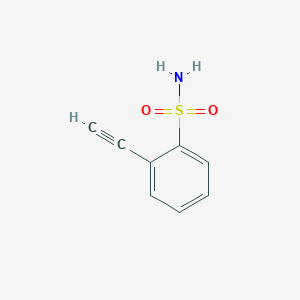

2-Ethynylbenzenesulfonamide

Description

Structure

3D Structure

Properties

CAS No. |

149364-67-0 |

|---|---|

Molecular Formula |

C8H7NO2S |

Molecular Weight |

181.21 g/mol |

IUPAC Name |

2-ethynylbenzenesulfonamide |

InChI |

InChI=1S/C8H7NO2S/c1-2-7-5-3-4-6-8(7)12(9,10)11/h1,3-6H,(H2,9,10,11) |

InChI Key |

LSFGQQOZZDIOPF-UHFFFAOYSA-N |

SMILES |

C#CC1=CC=CC=C1S(=O)(=O)N |

Canonical SMILES |

C#CC1=CC=CC=C1S(=O)(=O)N |

Synonyms |

Benzenesulfonamide, 2-ethynyl- (9CI) |

Origin of Product |

United States |

Contextualization of Ethynylbenzenesulfonamides As Reactive Intermediates

Ethynylbenzenesulfonamides, as a class of compounds, are recognized for their utility as reactive intermediates in a variety of organic transformations. The electron-withdrawing nature of the benzenesulfonamide (B165840) group influences the reactivity of the ethynyl (B1212043) moiety, making it susceptible to a range of chemical reactions. These compounds can act as precursors to highly reactive species under specific reaction conditions.

For instance, the alkyne group can be activated by transition metals or other reagents to participate in cyclization reactions, additions, and coupling processes. The sulfonamide group, in turn, can act as an internal nucleophile or a directing group, facilitating intramolecular reactions to construct cyclic structures. This dual functionality allows for the generation of transient intermediates that rapidly transform into more stable, often heterocyclic, products. Heterocyclic compounds, such as those derived from ethynylbenzenesulfonamides, are themselves often employed as reactive intermediates in more complex synthetic sequences due to the inherent reactivity of their ring systems. thermofisher.com

Foundational Importance of 2 Ethynylbenzenesulfonamide As a Synthetic Building Block

The utility of 2-ethynylbenzenesulfonamide as a synthetic building block stems from the distinct reactivity of its two functional groups, which can be manipulated selectively to construct a diverse array of molecular architectures.

One of the most common methods for the synthesis of this compound and its derivatives is the Sonogashira cross-coupling reaction. evitachem.comvulcanchem.com This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In a typical synthesis, 2-iodobenzenesulfonamide is coupled with a protected alkyne, such as trimethylsilylacetylene, followed by deprotection to yield the terminal alkyne.

Table 1: Representative Synthesis of this compound via Sonogashira Coupling

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 2-Iodobenzenesulfonamide, Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-((Trimethylsilyl)ethynyl)benzenesulfonamide |

| 2 | 2-((Trimethylsilyl)ethynyl)benzenesulfonamide | K₂CO₃, MeOH | This compound |

This table represents a generalized synthetic scheme. Actual reaction conditions may vary.

Once synthesized, this compound serves as a versatile precursor. The terminal alkyne is a key functional group for "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient construction of 1,2,3-triazole rings. nih.govacs.org This reaction is known for its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups.

Furthermore, the strategic placement of the ethynyl (B1212043) and sulfonamide groups at the ortho position facilitates a range of intramolecular cyclization reactions. These reactions are powerful methods for the synthesis of fused heterocyclic systems, which are common motifs in medicinally important compounds.

Overview of Key Academic Research Directions Involving 2 Ethynylbenzenesulfonamide

Preparative Strategies for Ethynylbenzenesulfonamide Architectures

The construction of the ethynylbenzenesulfonamide framework requires precise and high-yielding synthetic methods. Modern catalysis has provided powerful tools to achieve this, moving from traditional multi-step processes to more streamlined and atom-economical approaches.

A prominent and widely utilized method for the synthesis of 2-ethynylbenzenesulfonamides is the Sonogashira cross-coupling reaction. evitachem.com This reaction typically involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. For the preparation of 2-ethynylbenzenesulfonamides, this involves reacting a 2-halobenzenesulfonamide, such as 2-iodobenzenesulfonamide, with a suitable alkyne. acs.org

The standard conditions for this transformation often employ a palladium catalyst like palladium(II) chloride bis(triphenylphosphine) (PdCl2(PPh3)2) and a copper(I) salt, typically copper(I) iodide (CuI), in the presence of a base like triethylamine (B128534) (TEA). csic.es The reaction proceeds by forming a palladium-acetylide complex, which then undergoes reductive elimination to yield the desired this compound. The Sonogashira reaction is valued for its reliability and tolerance of various functional groups. acs.orgcsic.es For instance, 2-ethynylbenzoates, a related class of compounds, are readily prepared from 2-iodobenzoates using these standard Sonogashira conditions. acs.org

Table 1: Representative Conditions for Sonogashira Coupling to form Ethynylarene Precursors

| Starting Material | Alkyne Source | Catalyst System | Base/Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| 2-Iodobenzamides | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | TEA, DMF | 2-Ethynylbenzamides | csic.es |

| 2-Iodobenzoates | Terminal Alkyne | Not specified | Not specified | 2-Ethynylbenzoates | acs.org |

| 4-Bromobenzenesulfonamide | Ethynyltrimethylsilane | Pd(PPh₃)₄ | Not specified | 4-Ethynylbenzenesulfonamide (B595045) (after deprotection) | znaturforsch.com |

To enhance synthetic efficiency, reduce waste, and simplify purification processes, one-pot methodologies have been developed. These protocols combine multiple reaction steps into a single sequence without the isolation of intermediates.

One such elegant approach is a palladium/copper-catalyzed one-pot Sonogashira coupling followed by a hydroamination cascade. mdpi.com This method allows for the synthesis of benzosultams directly from 2-bromobenzenesulfonamides and terminal alkynes. mdpi.com The synergistic combination of Pd(PPh₃)₂Cl₂ and CuI catalysts in DMF is crucial for the success of this transformation. mdpi.com This process first forms the this compound intermediate in situ, which then undergoes an intramolecular hydroamination to yield the cyclized benzosultam product. mdpi.com

Another example, while applied to the synthesis of 4-ethynylbenzenesulfonamides, demonstrates the power of one-pot strategies. znaturforsch.com This method involves the simultaneous debrominative decarboxylation and sulfamation of anti-2,3-dibromo-3-(4-chlorosulfonylphenyl)propanoic acid with various amines under microwave irradiation. znaturforsch.comresearchgate.net The resulting (Z)-4-(2-bromovinyl)benzenesulfonamide intermediates are then treated with sodium ethoxide to afford the final 4-ethynylbenzenesulfonamide products without the need for isolation. znaturforsch.com

Intramolecular Cyclization Chemistry of 2-Ethynylbenzenesulfonamides for Benzosultam Formation

The this compound scaffold is a versatile precursor for the synthesis of benzosultams, a class of bicyclic sulfonamides with significant biological activity. researchgate.net The key transformation is the intramolecular cyclization, where the sulfonamide nitrogen attacks the alkyne moiety, leading to the formation of a five- or six-membered fused ring.

Transition metals play a crucial role in catalyzing the intramolecular cyclization of 2-ethynylbenzenesulfonamides to form benzosultams. mdpi.comresearchgate.net Various metals, including palladium, rhodium, gold, and silver, have been employed to facilitate this annulation process. mdpi.comresearchgate.net These catalysts can activate the alkyne or a C-H bond, promoting the ring-closing reaction under milder conditions than would otherwise be possible. For example, silver-catalyzed intramolecular annulation cascades and gold(I)-mediated cyclization/nucleophilic substitution processes have been developed for the synthesis of benzosultams. mdpi.com

Palladium catalysis is a powerful tool for constructing heterocycles through C-H activation and subsequent cyclization. mdpi.comd-nb.info In the context of benzosultam synthesis, palladium catalysts can facilitate the cyclization of precursors derived from 2-ethynylbenzenesulfonamides. Although direct palladium-catalyzed cyclization of this compound itself is one of many pathways, related palladium-catalyzed C-H activation/cyclization reactions of Z-bromoalkenes serve as a key strategy for benzosultam synthesis. mdpi.com

The general principle of palladium-catalyzed C-H activation involves the formation of a palladacycle intermediate, which then undergoes further reaction to form the final product. d-nb.infonih.govnih.gov For instance, palladium-catalyzed intramolecular alkenylation has been a known method for forming heterocyclic systems. beilstein-journals.org In related systems, palladium(II) catalysts have been used to effect the diamination of alkynes, leading to indole-fused benzosultams. mdpi.com These reactions highlight the versatility of palladium in orchestrating complex cyclization cascades to build the benzosultam core. mdpi.comresearchgate.net

Rhodium catalysts have emerged as highly effective for C-H activation and annulation reactions. nih.gov Chen and co-workers developed a rhodium-catalyzed ortho-alkynylation of arylsulfonamides, which can be followed by a cyclization step to produce benzosultams. mdpi.com This method provides a direct route to ortho-alkynylated benzenesulfonamides, the immediate precursors for cyclization. mdpi.com

More directly, rhodium catalysis can be used for the intramolecular dehydrogenative annulation of related systems to form heterocyclic structures. mdpi.com For example, an Rh(III)-catalyzed intramolecular dehydrogenative annulation of 2-alkenylanilides has been shown to produce eight-membered benzosultams. mdpi.com This process involves a pivotal-assisted C-H activation and H-transfer process. mdpi.com Mechanistic studies suggest the involvement of an Rh(III)-hydride species as the active catalyst. mdpi.com These rhodium-catalyzed methods represent a state-of-the-art approach for the efficient construction of the benzosultam scaffold through C-H functionalization pathways. mdpi.comresearchgate.netrsc.org

Table 2: Transition Metals in the Synthesis of Benzosultams

| Catalyst Type | Reaction Type | Starting Material Type | Key Feature | Reference |

|---|---|---|---|---|

| Palladium(II)/Copper(I) | One-pot Sonogashira/Hydroamination | 2-Bromobenzenesulfonamides | Synergistic catalysis for cascade reaction | mdpi.com |

| Rhodium(III) | C-H Alkynylation/Cyclization | Arylsulfonamides | Direct ortho-alkynylation | mdpi.com |

| Rhodium(III) | Dehydrogenative Annulation | 2-Alkenylanilides | Forms eight-membered benzosultams | mdpi.com |

| Gold(I) | Cyclization/Nucleophilic Substitution | N-(2-alkynyl)-phenylsulfonyl azetidines | Reaction with nucleophilic alcohols | mdpi.com |

| Silver(I) | Intramolecular Annulation Cascade | Not specified | Alkyl radical induced cyclization of vinyl sulfonamides | mdpi.comrsc.org |

Transition Metal-Catalyzed Annulation Reactions.

Cobalt-Catalyzed C-H and N-H Bond Activations

A significant advancement in the synthesis of sultams involves the chelate-assisted, cobalt-catalyzed annulation of aryl sulfonamides with alkynes. sioc-journal.cnnih.gov This methodology leverages the simultaneous activation of C-H and N-H bonds, leading to the formation of the heterocyclic ring system with high regioselectivity and excellent tolerance for various functional groups. nih.gov Typically, these reactions employ a cobalt catalyst, such as cobalt(II) acetate, in the presence of a co-oxidant, with molecular oxygen being a particularly green and efficient option. nih.gov

The reaction is scalable and proceeds under mild conditions, making it a practical approach for the synthesis of complex sultam derivatives. nih.gov Enantioselective versions of this transformation have also been developed, affording C-N axially chiral sultams with high levels of stereocontrol. nih.govrsc.org These asymmetric annulations can be achieved using either chemical or electrochemical oxidation methods, highlighting the versatility of the cobalt/Salox ligand system. nih.govrsc.org The reaction accommodates a broad range of both internal and terminal alkynes. nih.govrsc.org

Table 1: Cobalt-Catalyzed C-H/N-H Annulation of Aryl Sulfonamides with Alkynes

| Catalyst System | Oxidant | Substrate Scope | Key Features | Reference |

|---|---|---|---|---|

| Co(OAc)₂ | O₂ | Terminal and internal alkynes | High regioselectivity, excellent functional group tolerance, scalable | nih.gov |

| Co(II)/Salox Ligand | Chemical or Electrochemical | Allenes and alkynes | High enantioselectivity (up to >99% ee), provides C-N axially chiral sultams | nih.govrsc.org |

Gold-Catalyzed Regioselective Difunctionalizations

The unique reactivity of the ethynyl (B1212043) group in 2-ethynylbenzenesulfonamides is harnessed in gold-catalyzed transformations. Gold catalysts, known for their strong π-acidic character, readily activate the alkyne moiety towards nucleophilic attack. beilstein-journals.org This activation enables a variety of regioselective difunctionalization reactions.

One powerful strategy involves the dual action of gold and photoredox catalysis. nih.gov This approach allows for highly selective tandem nucleophilic addition and cross-coupling reactions of alkynes. The simultaneous oxidation of Au(I) and coordination of the coupling partner by photogenerated aryl radicals leads to the formation of cross-coupled products, avoiding common side reactions like hydrofunctionalization or homocoupling. nih.gov

Another approach to the difunctionalization of activated alkynes like ynamides involves the use of a hemilabile P,N-ligand-assisted gold catalyst with organohalides. nih.gov This method proceeds under mild conditions without an external oxidant and shows broad substrate tolerance. Gold-catalyzed alkyne trifunctionalization has also been reported, where a single gold catalyst facilitates sequential hydration, vinyl-gold nucleophilic addition, and reductive elimination in a one-pot process. nsf.gov

Visible Light-Mediated Photocatalytic Cyclizations

Visible light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis. These reactions often proceed under mild conditions, utilizing light as a clean energy source.

Photo-Induced Trifluoromethylation/Cyclization Cascades

A notable application of visible light photocatalysis is the generation of benzosultams through a trifluoromethylation/cyclization cascade of this compound. acs.org This process is initiated by the generation of a trifluoromethyl radical from a suitable precursor, such as Togni's reagent or trifluoroacetic anhydride, upon irradiation with visible light in the presence of a photocatalyst. acs.orgrsc.orgfrontiersin.org The trifluoromethyl radical then adds to the alkyne of the this compound. acs.org

The resulting vinyl radical can undergo a single-electron transfer (SET) oxidation to form a vinyl cation, which is then trapped intramolecularly by the sulfonamide nitrogen to yield the cyclized benzosultam product. acs.org These reactions are often highly efficient and can be performed at room temperature. mdpi.com

Table 2: Visible-Light-Induced Trifluoromethylation/Cyclization of this compound

| Photocatalyst | CF₃ Source | Solvent | Key Features | Reference |

|---|---|---|---|---|

| fac-Ir(ppy)₃ | Umemoto's reagent | Dioxane/H₂O | Basic conditions, regeneration of photocatalyst | acs.org |

| fac-Ir(ppy)₃ | CF₃Br | NMP | Room temperature, 5W blue LED | mdpi.com |

| Rhodamine B | Togni II reagent | Not specified | Metal-free photocatalysis | rsc.org |

Radical-Initiated Cycloaddition Processes

The electron-rich nature of the ynamide functionality in this compound derivatives makes them susceptible to radical-initiated cycloaddition reactions. researchgate.netnih.govnih.gov The regioselectivity of the initial radical attack is a key factor in these transformations, with radicals typically adding to the more electron-rich β-carbon of the ynamide. nih.gov

Following the initial radical addition, the resulting vinyl radical can participate in subsequent intramolecular cyclization steps. For instance, a radical cascade reaction can be initiated through a 5-exo-dig cyclization onto a tethered radical acceptor, followed by a 6-endo-trig trapping to furnish complex heterocyclic products. nih.gov These radical processes provide a complementary approach to the more common ionic pathways for the construction of nitrogen-containing heterocycles from ynamide precursors. researchgate.netnih.gov

Oxidative Intramolecular Coupling Transformations

Palladium-catalyzed intramolecular oxidative coupling represents another effective strategy for the synthesis of fused heterocyclic systems from sulfonamide derivatives. For instance, the intramolecular oxidative coupling of N-(2'-phenylphenyl)benzenesulfonamides can lead to the formation of biaryl sultams. chemrxiv.org

In a related transformation, N-(o-ethynyl)phenyl ynamides can undergo intramolecular [4+2] cycloaddition reactions to synthesize carbazole (B46965) frameworks. researchgate.net This type of reaction demonstrates the utility of the ethynyl group as a dienophile in intramolecular Diels-Alder type reactions, leading to the rapid construction of polycyclic aromatic systems.

Intermolecular [2+2] Cycloaddition of 2-Ethynylbenzenesulfonamides

The ynamide moiety of this compound and its analogs can participate in intermolecular [2+2] cycloaddition reactions to form four-membered rings. acs.orgnih.govnih.gov These reactions can occur as a self-cycloaddition or with other unsaturated partners. A metal-free, Tf₂NH-catalyzed intermolecular [2+2] self-cycloaddition of ynamides has been developed, affording 3-aminocyclobutenones in good to excellent yields under mild conditions. acs.orgnih.gov

The mechanism is proposed to proceed through the formation of a keteniminium ion intermediate. acs.org Transition metal-catalyzed versions of this cycloaddition are also known. For example, a rhodium-catalyzed intermolecular [2+2] cycloaddition between ynamides and nitroalkenes has been reported. researchgate.net Silver(I) salts can also effectively catalyze the intramolecular [2+2] cycloaddition of ynamides tethered to an enone, a transformation known as the Ficini reaction. nih.gov These cycloaddition strategies provide a direct route to highly functionalized cyclobutene (B1205218) and cyclobutane (B1203170) derivatives.

Hydroamination-Mediated Cyclization Pathways

The intramolecular hydroamination of this compound and its analogs presents a powerful and atom-economical method for the construction of benzosultam frameworks. This transformation, which involves the addition of the sulfonamide N-H bond across the alkyne, can be facilitated by various catalytic systems.

Transition metal catalysis, particularly with palladium and copper, has proven effective. For instance, a one-pot Sonogashira coupling of 2-bromobenzenesulfonamides with terminal alkynes, followed by a hydroamination cascade, provides a direct route to substituted benzosultams. nih.govacs.orgmdpi.com This approach offers excellent regioselectivity and high yields. acs.org Density functional theory (DFT) studies have been employed to understand the origins of this regioselectivity. acs.org

Gold catalysts have also been utilized for the intramolecular hydroamination of alkynic sulfonamides. A gold-triethynylphosphine complex has been shown to effectively catalyze the 7-exo-dig cyclization, leading to the formation of azepine frameworks. beilstein-journals.org More recently, dual photoredox and gold catalysis has emerged as a strategy for benzosultam synthesis under metal-free conditions. nih.gov

Furthermore, radical-based methods offer an alternative pathway. An enantioselective, radical-mediated intramolecular hydroamination of alkenes with sulfonamides has been developed, proceeding through N-centered radicals generated via proton-coupled electron transfer (PCET). nih.govnih.govchemrxiv.org This method has achieved high enantioselectivity for the synthesis of enantioenriched pyrrolidine (B122466) products. nih.gov

The choice of catalyst and reaction conditions can influence the cyclization mode (e.g., exo vs. endo) and the stereochemical outcome of the reaction. The development of enantioselective hydroamination reactions is of particular importance due to the prevalence of chiral benzosultams in biologically active molecules and as chiral auxiliaries in asymmetric synthesis. nih.gov

Table 1: Catalytic Systems for Hydroamination-Mediated Cyclization of Alkynylsulfonamides

| Catalyst System | Substrate Type | Product Type | Key Features |

| Pd/Cu | 2-Bromobenzenesulfonamides and terminal alkynes | Substituted Benzosultams | One-pot Sonogashira coupling/hydroamination cascade, high regioselectivity. nih.govacs.orgmdpi.com |

| Gold-triethynylphosphine | Alkynic sulfonamides | Azepine frameworks | 7-exo-dig cyclization. beilstein-journals.org |

| Dual Photoredox/Gold | N-arylsulfonylamido alkynes | Benzosultams | Metal-free conditions. nih.gov |

| PCET with Chiral Phosphate | Alkenyl sulfonamides | Enantioenriched Pyrrolidines | Radical-based, high enantioselectivity. nih.govnih.govchemrxiv.org |

| Titanium/Tantalum complexes | Aminoallenes with chiral sulfonamides | Tetrahydropyridine and pyrrolidine products | Earth-abundant metal catalysis. rsc.org |

Post-Cyclization Functionalization and Derivatization of Benzosultam Products

Benzosultams are versatile synthetic intermediates that can undergo a variety of transformations to generate a diverse array of functionalized molecules. nih.gov These modifications can target different positions of the benzosultam scaffold, enabling the synthesis of complex molecular architectures.

Sulfur Dioxide Insertion Strategies

A novel and powerful strategy for the modification of nitrogen-containing compounds involves the formal insertion of sulfur dioxide (SO2) into carbon-nitrogen (C-N) bonds. This transformation allows for the direct synthesis of sulfonamides from primary amines without the need for pre-activation. nih.gov The process utilizes an anomeric amide as a dual-function reagent that facilitates the cleavage of the initial C-N bond and delivers a nitrogen atom to the final product after SO2 incorporation. nih.govchemrxiv.org This methodology is tolerant of a wide range of functional groups and can be automated for high-throughput library diversification. nih.gov Mechanistic studies suggest the involvement of an isodiazene radical chain mechanism that generates a sulfinate intermediate, which then reacts with the anomeric amide to form the S-N bond. nih.gov

The use of SO2 surrogates, such as potassium metabisulfite (B1197395) (K2S2O5) and 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), has become an effective method for introducing sulfonyl groups. thieme-connect.comacs.org These reagents have been employed in multicomponent reactions to construct functionalized benzosultams. For example, a three-component reaction of N-(2-haloaryl) cyanamide, a bromodifluoroalkyl reagent, and Na2S2O5 has been developed for the synthesis of difluorinated benzosultams under mild, transition-metal-free conditions. acs.org In this process, Na2S2O5 is crucial for the generation of the difluoroalkyl radical, SO2 fixation, and subsequent cyclization. acs.org

Transformations Leading to Diversely Functionalized Benzosultams

The benzosultam scaffold serves as a platform for a wide range of chemical transformations, leading to structurally diverse derivatives. These transformations include C-H activation/functionalization, cycloaddition reactions, and ring-opening reactions.

Rhodium(III)-catalyzed C-H/C-C activation of N-sulfonyl ketimines with alkylidenecyclopropanes provides access to spirocyclic benzosultams. rsc.org This method allows for the formation of two new C-C bonds and a double bond with high E-selectivity. rsc.org Similarly, a synergistic photoredox/cobalt catalysis has been developed for the asymmetric [3+2] annulation of N-sulfonyl ketimines and alkynes, yielding chiral spirocyclic sultams with high enantioselectivity. chinesechemsoc.org

Further derivatization of these products is possible. For instance, the resulting chiral spirocyclic sultams can undergo epoxidation with reagents like m-chloroperoxybenzoic acid (m-CPBA) or have protecting groups like trimethylsilyl (B98337) (TMS) removed to enable further functionalization. chinesechemsoc.org

Benzosultams can also act as chiral auxiliaries. For example, N-(1-alkynyl)benzosultams can be prepared and their titanium complexes can undergo diastereoselective addition to aldehydes. nih.gov The resulting products can be further elaborated.

Ring-opening reactions of benzosultams provide another avenue for diversification. For example, treatment of chiral benzosulfamidates with lithium aluminum hydride (LiAlH4) can lead to the efficient removal of the SO2 group and formation of the corresponding 2-hydroxyphenylmethylamines. dicp.ac.cn Additionally, the iodo group at the C-4 position of some benzothiazine derivatives allows for further structural elaboration through cross-coupling reactions like Sonogashira, Heck, and Suzuki reactions. clockss.org

Table 2: Examples of Post-Cyclization Functionalization of Benzosultams

| Reaction Type | Reagents/Catalysts | Product Type | Key Features |

| Sulfur Dioxide Insertion | Anomeric amide, SO2 | Primary sulfonamides | Formal insertion into C-N bonds. nih.govchemrxiv.org |

| Multicomponent Cyclization | Na2S2O5, bromodifluoroalkyl reagent, N-(2-haloaryl) cyanamide | Difluorinated Benzosultams | Transition-metal-free, SO2 surrogate. acs.org |

| C-H/C-C Activation | Rh(III) catalyst, alkylidenecyclopropanes | Spirocyclic Benzosultams | High E-selectivity. rsc.org |

| [3+2] Annulation | Photoredox/Cobalt catalyst, alkynes | Chiral Spirocyclic Sultams | High enantioselectivity. chinesechemsoc.org |

| Ring-Opening | LiAlH4 | 2-Hydroxyphenylmethylamines | Removal of SO2 group. dicp.ac.cn |

| Cross-Coupling | Pd catalysts, terminal alkynes, olefins, aryl boronic acids | Functionalized Benzothiazines | Elaboration of iodo-substituted derivatives. clockss.org |

Detailed Reaction Pathway Elucidation and Catalytic Cycle Analysis

A catalytic cycle is a multi-step reaction mechanism that involves a catalyst which is regenerated after each cycle. wikipedia.org The elucidation of reaction pathways for this compound has revealed several distinct catalytic cycles depending on the catalyst and reaction conditions employed.

In rhodium(III)-catalyzed C-H activation and cyclization reactions, mechanistic studies suggest that the ortho-C–H cleavage is the rate-determining step. mdpi.com The catalytic cycle (see Figure 1) is proposed to begin with the coordination of the Rh(III) catalyst to the arylsulfonamide, forming a five-membered rhodacycle intermediate through ortho-C-H activation. mdpi.com This is followed by ligand exchange with an alkyne, alkyne insertion, and subsequent steps that lead to the final product and regeneration of the catalyst. mdpi.com

Palladium-catalyzed reactions also proceed through well-defined catalytic cycles. For instance, in peptide-guided C-H activation, the reaction initiates with the formation of a Pd(II)-complex via C-H activation directed by a peptide. mdpi.com The cycle continues with olefin coordination, migratory insertion, β-hydride elimination, and a second C-H activation to form a key dipeptide-Pd(II) complex, which was confirmed by X-ray analysis. mdpi.com Reductive elimination then yields the product and a Pd(0) species, which is reoxidized to Pd(II) to continue the cycle. mdpi.com

In photocatalytic reactions, such as the trifluoromethylation/cyclization, the cycle involves the generation of a trifluoromethyl radical which adds to the this compound. mdpi.com This forms an alkenyl radical, which undergoes a single-electron transfer (SET) oxidation to an alkenyl cation, regenerating the ground state of the photocatalyst and completing the cycle. mdpi.com

Gold(I)-catalyzed reactions involve the activation of the alkyne moiety by the gold catalyst, which then reacts with a sulfamide (B24259) fragment through nucleophilic addition to form a spiroammonium intermediate. mdpi.com

Identification and Characterization of Reactive Intermediates

The identification and characterization of transient intermediates are crucial for understanding reaction mechanisms. Various reactive species have been detected or proposed in reactions involving this compound.

In gold(I)-mediated cyclization reactions, the formation of a spiroammonium intermediate has been identified as a plausible step. mdpi.com These intermediates arise from the nucleophilic addition of the sulfonamide nitrogen to the gold-activated alkyne. mdpi.com Experimental evidence for the existence of these spiroammonium species includes trapping experiments with N-iodosuccinimide (NIS), which leads to the formation of 4-iodobenzosultams. mdpi.com

Visible-light-induced reactions have been shown to proceed through alkenyl radical intermediates. nih.gov In the context of this compound, photocatalytic trifluoromethylation/cyclization involves the addition of a trifluoromethyl radical to the alkyne, generating an alkenyl radical. mdpi.com This radical then undergoes a single-electron transfer (SET) oxidation to produce an alkenyl cation intermediate, which subsequently cyclizes. mdpi.com Carbocationic intermediates are also proposed in other transformations, such as the reaction of 2-ethynylbenzoates with a zwitterionic reagent, where a carbocation is formed and stabilized by resonance. acs.org The formation of carbon-carbon bonds can occur through the reaction of a carbocation with an alkene. sinica.edu.tw

Organometallic complexes are central to many transformations of this compound.

Pd(II)-complexes: Palladium(II) complexes are key intermediates in various cross-coupling and cyclization reactions. mdpi.comrsc.org In peptide-guided C-H activation, a dipeptide-Pd(II) complex has been isolated and characterized, confirming its role in the catalytic cycle. mdpi.com The coordination of amino acids to palladium often occurs through the nitrogen of the amino group and the oxygen of the carboxylate group. nih.gov The formation of these complexes can be influenced by pH and may require non-aqueous conditions to prevent undesirable side reactions like ester hydrolysis. nih.gov Anionic palladium(0) and palladium(II) species have also been shown to be crucial in Heck and cross-coupling reactions. uwindsor.ca

Rh(III)-hydride species: In certain rhodium-catalyzed reactions, a Rh(III)-hydride species is proposed as the active catalyst. mdpi.com For instance, in the intramolecular dehydrogenative annulation of 2-alkenylanilides, DFT calculations and control experiments support the involvement of a Rh(III)-hydride species. mdpi.com These hydride complexes can be formed by the protonation of a reduced rhodium precursor. ku.edu Monomeric rhodium(III) hydride complexes, though often proposed as intermediates, have been challenging to isolate and study. ku.edu

Zwitterionic intermediates have been proposed in reactions of 2-ethynylbenzoates with certain reagents, leading to the formation of isocoumarins. acs.org The reaction is thought to proceed through the nucleophilic attack of the alkyne on a highly polar olefin, resulting in a zwitterionic species that undergoes annulation. acs.org Intramolecular cyclization of tethered tertiary allylic amines to carbodiimides can also lead to the formation of zwitterionic intermediates. nih.gov

Radical intermediates are key in photoredox-catalyzed reactions. rsc.org A free radical is a neutral, electron-deficient species with an unpaired electron. libretexts.org The stability of radicals increases in the order of methyl < primary < secondary < tertiary and they are also stabilized by delocalization. masterorganicchemistry.com In the context of this compound, the addition of a trifluoromethyl radical to the alkyne generates an alkenyl radical, which is a key step in the formation of trifluoromethylated benzosultams. mdpi.com

Experimental Methodologies for Mechanistic Probing

A variety of experimental techniques are employed to investigate the mechanisms of reactions involving this compound.

Control Experiments: These are fundamental to mechanistic studies. For example, to rule out the possibility of acid-catalyzed oxidation by DMSO, control experiments have been conducted under strictly acid-free conditions and have shown that no acid is generated under the reaction conditions. rsc.org

Isotopic Labeling: This technique is used to trace the path of atoms through a reaction. Deuterium (B1214612) labeling studies have been used to provide evidence for intramolecular hydride shifts in related systems. bham.ac.uk

Trapping of Intermediates: As mentioned earlier, reactive intermediates like the spiroammonium species can be trapped with suitable reagents like N-iodosuccinimide (NIS), providing strong evidence for their existence. mdpi.com

Kinetic Studies: Reaction progress kinetic analysis is a powerful tool for studying complex catalytic reactions and can provide insights into the rate-determining step. mckgroup.org

Spectroscopic Methods: Techniques such as NMR, FT-IR, and UV-Vis are used to characterize both stable compounds and, in some cases, reaction intermediates. nih.gov

X-ray Crystallography: This technique provides unambiguous structural confirmation of key intermediates, such as the dipeptide-Pd(II) complex isolated in a palladium-catalyzed reaction. mdpi.com

Computational Studies (DFT): Density Functional Theory (DFT) calculations are frequently used to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states. rsc.orgrsc.org These calculations have been instrumental in supporting the proposed mechanisms for reactions involving Rh(III)-hydride species and in understanding the nucleophilic attack of DMSO on ynamides. mdpi.comrsc.org

Interactive Data Table: Key Intermediates in this compound Reactivity

| Intermediate Type | Generating Reaction | Method of Detection/Characterization | Reference(s) |

| Spiroammonium Intermediate | Gold(I)-catalyzed cyclization | Trapping with N-iodosuccinimide (NIS) | mdpi.com |

| Alkenyl Radical | Photocatalytic trifluoromethylation | Proposed based on reaction outcome and known photocatalytic cycles | mdpi.com |

| Alkenyl Carbocation | Photocatalytic trifluoromethylation (via oxidation of alkenyl radical) | Proposed based on reaction outcome and known photocatalytic cycles | mdpi.com |

| Dipeptide-Pd(II) Complex | Palladium-catalyzed peptide-guided C-H activation | X-ray crystallography | mdpi.com |

| Rh(III)-Hydride Species | Rhodium-catalyzed dehydrogenative annulation | DFT calculations, control experiments | mdpi.com |

| Zwitterionic Intermediate | Reaction with highly polar olefins | Proposed based on reaction outcome and computational studies | acs.org |

Isotopic Labeling Studies

Isotopic labeling is a powerful technique used to trace the fate of specific atoms throughout a chemical reaction, thereby providing invaluable information about reaction mechanisms. numberanalytics.comwikipedia.org In the context of this compound, deuterium labeling has been a key strategy to probe the involvement of specific C-H bonds in rate-determining steps.

The kinetic isotope effect (KIE) is a central concept in these studies, where the rate of a reaction with an isotopically substituted molecule is compared to the rate of the reaction with the unsubstituted molecule. libretexts.org A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. wikipedia.org For instance, replacing hydrogen with deuterium can lead to a significant decrease in the reaction rate, with kH/kD ratios typically ranging from 1 to 8. libretexts.orgwikipedia.org This is because the heavier deuterium atom leads to a lower zero-point vibrational energy for the C-D bond compared to the C-H bond, resulting in a higher activation energy for bond cleavage. libretexts.org

Secondary KIEs, which are generally smaller, arise when the labeled atom is not directly involved in bond breaking or formation but is located at or near the reaction center. wikipedia.org These effects can provide information about changes in hybridization or hyperconjugation at the transition state. princeton.edu

In a hypothetical study involving this compound, one could envision a reaction where the acetylenic proton is replaced with deuterium. If the reaction rate is significantly slower with the deuterated substrate, it would suggest that the cleavage of the C-H bond at the alkyne is part of the rate-determining step. Such an experiment would involve synthesizing the deuterated analog of this compound and comparing its reaction kinetics to the non-deuterated version under identical conditions. The results could be analyzed using techniques like NMR or mass spectrometry to determine the extent of deuterium incorporation in the product and to calculate the KIE. nih.govnih.gov

Table 1: Hypothetical Kinetic Isotope Effect Data for a Reaction of this compound

| Substrate | Rate Constant (k) | KIE (kH/kD) | Implication |

| This compound | kH | \multirow{2}{*}{Significant (>2)} | C-H bond cleavage at the alkyne is likely in the rate-determining step. |

| 2-(Deuterioethynyl)benzenesulfonamide | kD |

This table presents a hypothetical scenario to illustrate the application of KIE studies.

Radical Trapping Experiments

To determine whether a reaction proceeds through a radical-mediated pathway, radical trapping experiments are frequently conducted. whiterose.ac.uk These experiments involve the addition of a radical scavenger, a compound that can react with and "trap" radical intermediates, thereby inhibiting the main reaction or forming a detectable adduct. mdpi.comicheme.org

A commonly used radical scavenger is 2,2,6,6-tetramethylpiperidin-1-yloxyl (TEMPO). beilstein-journals.orgresearchgate.net TEMPO is a stable radical that can efficiently react with carbon-centered radicals to form a stable adduct. mdpi.com If the addition of TEMPO to a reaction involving this compound significantly slows down or completely stops the reaction, it provides strong evidence for the presence of radical intermediates. beilstein-journals.orgmdpi.com The formation of a TEMPO-adduct can often be confirmed by analytical techniques such as mass spectrometry. nih.gov

For example, in a visible-light-induced trifluoromethylation/cyclization of 2-ethynylbenzenesulfonamides to form benzosultams, the addition of TEMPO was shown to inhibit the reaction, suggesting a radical mechanism. mdpi.com The proposed mechanism involves the generation of a trifluoromethyl radical which then adds to the alkyne of this compound to form a vinyl radical intermediate. mdpi.com

Table 2: Representative Radical Trapping Experiment Results

| Reaction Condition | Observation | Conclusion |

| Standard reaction | Product formation | - |

| Reaction with added TEMPO | Inhibition of product formation and detection of TEMPO-adduct | The reaction likely proceeds through a radical intermediate. beilstein-journals.org |

Control Experiments for Reaction Pathway Discrimination

Control experiments are essential for distinguishing between different possible reaction pathways. researchgate.net By systematically altering reaction conditions or components, researchers can gain insights into the necessity and role of each component.

In the context of photocatalyzed reactions of this compound, several control experiments can be performed. For instance, running the reaction in the absence of the photocatalyst or light source can determine if these components are essential for the transformation. beilstein-journals.org If no reaction occurs under these conditions, it confirms the photocatalytic nature of the process.

Another type of control experiment could involve the use of substrates with modified electronic properties. For example, by introducing electron-donating or electron-withdrawing groups on the benzene (B151609) ring of this compound, one can probe the electronic demands of the reaction. This can help to distinguish between pathways that are favored by electron-rich or electron-poor substrates.

Furthermore, to rule out certain mechanistic possibilities, specific reagents can be added. For example, to investigate the possibility of an electron donor-acceptor (EDA) complex formation, UV-vis spectroscopy can be used to look for characteristic charge-transfer bands. The absence of such bands would argue against an EDA-mediated pathway. beilstein-journals.org

Table 3: Examples of Control Experiments and Their Interpretations

| Experiment | Observation | Interpretation |

| Reaction in the dark | No product formation | Light is essential for the reaction. beilstein-journals.org |

| Reaction without photocatalyst | No product formation | The photocatalyst is necessary for the reaction. mdpi.com |

| Reaction with an electron-rich substrate | Increased reaction rate | The reaction is favored by electron-donating groups. |

| UV-vis spectroscopy of reaction mixture | No new charge-transfer band observed | An EDA complex is likely not involved. beilstein-journals.org |

Computational Chemistry Contributions to Mechanistic Understanding

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms, providing detailed information about the energies and structures of transition states and intermediates that are often difficult to observe experimentally. catalysis.blogrsc.org

Density Functional Theory (DFT) Calculations for Transition States and Intermediates

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. numberanalytics.com It allows for the calculation of the geometries and energies of reactants, products, intermediates, and, crucially, transition states. libretexts.org By mapping out the potential energy surface of a reaction, DFT calculations can provide a detailed picture of the reaction pathway and help to identify the rate-determining step. nih.govhi.is

For reactions involving this compound, DFT calculations can be used to:

Optimize the geometries of proposed intermediates and transition states. nih.gov

Calculate the activation energies for different possible reaction pathways, allowing for a comparison of their feasibility. researchgate.net A lower activation energy corresponds to a faster reaction rate.

Characterize transition states by identifying the single imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Provide insights into the electronic structure of key species, helping to understand bonding and reactivity. chemrxiv.org

For instance, in the rhodium-catalyzed intramolecular dehydrogenative cyclization of related sulfonamides, DFT calculations were used to support the proposed mechanism involving a Rh(III)-hydride species as the active catalyst. mdpi.com Similarly, in a photocatalytic trifluoromethylation/cyclization of 2-ethynylbenzenesulfonamides, DFT could be employed to calculate the energy profile of the proposed radical addition and subsequent cyclization steps, providing theoretical support for the experimentally observed pathway. mdpi.com

Table 4: Illustrative Data from a Hypothetical DFT Calculation for a Reaction of this compound

| Species | Relative Free Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials |

| Intermediate 1 | +5.2 | A proposed reaction intermediate |

| Transition State 1 | +21.5 | Energy barrier to form Intermediate 1 |

| Intermediate 2 | -10.8 | A more stable intermediate |

| Transition State 2 | +15.7 | Energy barrier to form the product from Intermediate 2 |

| Products | -25.0 | Final products of the reaction |

This table represents a simplified, hypothetical energy profile to demonstrate the type of information obtained from DFT calculations.

Structure Activity Relationships Sar and Structural Diversity in 2 Ethynylbenzenesulfonamide Derived Scaffolds

Influence of Electronic and Steric Properties of Substituents on Reaction Outcome and Selectivity

The electronic nature and steric bulk of substituents on the 2-ethynylbenzenesulfonamide framework play a crucial role in dictating the efficiency and outcome of cyclization reactions. Substituents that can donate or withdraw electron density from the aromatic ring influence the nucleophilicity of the reacting centers and the stability of reaction intermediates. lumenlearning.comucalgary.cafiveable.me

Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or alkyl groups, increase the electron density of the aromatic ring, making it more nucleophilic. ucalgary.ca Conversely, electron-withdrawing groups (EWGs), like nitro (-NO₂) or cyano (-CN), decrease the ring's electron density, rendering it less nucleophilic. ucalgary.cafiveable.me These effects can alter the rate and feasibility of cyclization reactions.

A notable example is the visible-light-induced trifluoromethylation of 2-ethynylbenzenesulfonamides to generate benzosultams. nih.gov In this reaction, the substrate scope was demonstrated to be broad, accommodating both electron-donating and electron-withdrawing groups on the aromatic ring. nih.gov This indicates that the radical addition mechanism involved is tolerant to significant electronic perturbations, allowing for the smooth conversion of diversely substituted starting materials into the desired benzosultam products in good yields. nih.gov

Table 1: Substrate Scope in the Visible-Light-Promoted Trifluoromethylation of Substituted 2-Ethynylbenzenesulfonamides nih.gov

| Substituent on Aromatic Ring | Electronic Effect | Product Yield |

|---|---|---|

| 4-Methyl | Electron-Donating | Good |

| 4-Methoxy | Electron-Donating | Good |

| 4-Fluoro | Electron-Withdrawing (Inductive) | Good |

| 4-Chloro | Electron-Withdrawing (Inductive) | Good |

| 4-Bromo | Electron-Withdrawing (Inductive) | Good |

This table illustrates the successful synthesis of benzosultams from 2-ethynylbenzenesulfonamides bearing a range of substituents, highlighting the versatility of the reaction.

Control of Regioselectivity and Stereoselectivity (e.g., E/Z Isomerism) in Cyclization Products

Controlling the regioselectivity (where a reaction occurs) and stereoselectivity (the 3D arrangement of atoms) is paramount in the synthesis of complex molecules. In the cyclization of this compound derivatives, the primary challenge often lies in directing the formation of specific isomers.

For instance, the radical cyclization of unsaturated sulfonamides can proceed via different pathways, such as 5-exo or 6-endo cyclizations, and the outcome can be controlled by factors like vinylic halogen substitution. nih.gov In the context of this compound, the addition of a radical to the alkyne generates an alkenyl radical intermediate. nih.gov Subsequent intramolecular cyclization can lead to the formation of different ring sizes and isomers.

A key aspect of stereoselectivity in these reactions is the control of E/Z isomerism in the resulting products, particularly when a new double bond is formed. In the photocatalytic trifluoromethylation of 2-ethynylbenzenesulfonamides, the reaction furnished the benzosultam products with relatively low E/Z selectivity. nih.gov This suggests that the intermediate alkenyl radical or cation does not have a strong facial bias, leading to a mixture of geometric isomers. nih.gov Achieving high stereoselectivity in such transformations often requires the use of specific catalysts, chiral auxiliaries, or reaction conditions that can effectively differentiate between the transition states leading to the different isomers.

Rational Design of Diversely Functionalized Benzosultam Chemical Scaffolds

The predictable reactivity of this compound and its derivatives enables the rational design and synthesis of complex, fused heterocyclic systems. By choosing appropriate reaction partners and catalysts, the core structure can be elaborated into valuable chemical scaffolds, including those containing fused indole (B1671886), pyrrole (B145914), or even larger ring systems. nih.gov

The construction of indole-fused benzosultams represents a significant synthetic achievement, merging two biologically important pharmacophores. Palladium catalysis has been instrumental in developing one-pot procedures for synthesizing these complex architectures. nih.gov These methods often involve a cascade of reactions where the this compound moiety undergoes cyclization and subsequent annulation with an indole precursor, leading to the formation of a polycyclic framework.

Similar to indole fusions, pyrrole-fused benzosultams are accessible through transition metal-catalyzed pathways. Palladium-catalyzed intramolecular oxidative coupling of N-arylsulfonyl pyrroles is a key strategy for creating these frameworks with good regioselectivity. nih.gov Laha et al. systematically investigated this transformation, demonstrating that a variety of substituted N-arylsulfonyl pyrroles can be cyclized to deliver the desired pyrrole-fused benzosultams. nih.gov The utility of these products is further enhanced by their potential for post-synthetic diversification, where the N-SO₂ bond can be cleaved or other reactions can be performed on the pyrrole ring to access novel (NH)-2-arylpyrroles. rsc.org These resulting scaffolds have potential applications as organic emitters in OLEDs. nih.govrsc.org

Table 2: Selected Examples of Palladium-Catalyzed Synthesis of Pyrrole-Fused Benzosultams nih.gov

| Substituent on N-Arylsulfonyl Pyrrole | Yield of Fused Product |

|---|---|

| Hydrogen | High |

| Methyl | High |

| Methoxy | Moderate to High |

| 3-Bromo | Moderate (Reduced Efficiency) |

This table shows the versatility of the palladium-catalyzed cyclization for creating pyrrole-fused benzosultams, while also noting the electronic influence of substituents on reaction efficiency.

While five- and six-membered sultam rings are common, the synthesis of larger, medium-sized rings like eight-membered sultams presents a greater synthetic challenge. nih.gov The construction of these larger frameworks from sulfonamide precursors has been achieved through various innovative strategies. Rhodium-catalyzed intramolecular dehydrogenative annulation of 2-alkenylanilides provides a pathway to eight-membered benzosultams with excellent chemoselectivity. nih.gov Other methods involve cascade reactions starting from vinyl sulfonamide precursors. These protocols can employ an intermolecular Michael addition followed by an intramolecular epoxide ring-opening to selectively form the eight-membered sultam core in a single pot. nih.gov Such strategies are valuable for diversity-oriented synthesis, enabling the rapid preparation of libraries of complex sultams for biological screening. nih.govsemanticscholar.org

Computational Chemistry Applications in 2 Ethynylbenzenesulfonamide Research and Derivative Design

Molecular Docking Simulations for Ligand-Enzyme Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme), forming a stable complex. This method is crucial in drug design for predicting the binding affinity and interaction patterns of potential drug candidates, such as derivatives of 2-ethynylbenzenesulfonamide, with their biological targets.

The process involves placing the ligand into the active site of the enzyme and evaluating the binding energy for numerous possible conformations. Lower binding energies typically indicate a more stable ligand-receptor complex and potentially higher inhibitory activity. nih.gov Studies on various benzenesulfonamide (B165840) derivatives have successfully employed molecular docking to elucidate their binding modes with a range of enzymes. For instance, docking simulations have been used to analyze the interactions of benzenesulfonamide-based compounds with enzymes like carbonic anhydrases, hepatitis B virus capsid proteins, and various kinases. researchgate.nettandfonline.com

Key interactions often observed in these simulations include hydrogen bonds between the sulfonamide group (-SO₂NH₂) and key amino acid residues (like Gln92 and Thr200 in carbonic anhydrase IX), as well as hydrophobic interactions with nonpolar residues in the active site. rsc.orgnih.gov The ethynyl (B1212043) group of this compound could participate in unique interactions, such as π-π stacking or hydrophobic interactions, which can be explored through docking to design derivatives with improved specificity and potency. By analyzing these interactions, researchers can rationally modify the structure of this compound to enhance its binding affinity for a specific target enzyme.

Table 1: Examples of Molecular Docking Studies on Benzenesulfonamide Derivatives

| Derivative Class | Target Enzyme | Key Findings from Docking Study |

|---|---|---|

| Benzenesulfonamide-Thiazolidinone Hybrids | Human Carbonic Anhydrase IX (hCA IX) | The sulfonamide group coordinates with the active site Zn²⁺ ion, while the thiazolidinone moiety forms additional interactions, enhancing binding affinity. mdpi.com |

| 1,2,3-Triazole-Benzenesulfonamide Derivatives | Human Carbonic Anhydrase I & II (hCA I, hCA II) | Compounds showed potent inhibitory properties with docking scores indicating stable binding within the enzyme active sites. tandfonline.com |

| N-phenyl-3-sulfamoyl-benzamide Derivatives | Hepatitis B Virus (HBV) Capsid | Docking revealed key interactions with residues LYS101, GLU138, and ILE180, guiding the design of novel HBV inhibitors. researchgate.net |

| Triazole Benzenesulfonamide Derivatives | Human Carbonic Anhydrase IX (hCA IX) | Simulations confirmed stable hydrophobic and hydrophilic interactions in the active site, leading to the design of a potent theoretical inhibitor. rsc.org |

| Benzenesulfonamide-based compounds | Myoglobin | Docking studies identified the most probable binding sites of the drugs within the protein pockets, correlating with spectroscopic and calorimetric data. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of this compound derivatives, QSAR can be a powerful tool for predicting the activity of unsynthesized compounds and guiding chemical optimization to enhance potency.

A QSAR model is a mathematical equation of the form: Activity = f(Molecular Descriptors) .

The process involves several key steps:

Data Set Preparation: A series of this compound analogs with experimentally measured biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the observed biological activity. medwinpublishers.comresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques, such as cross-validation (leave-one-out) and by using an external test set of compounds not used in the model's creation. chemijournal.com

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also widely used. benthamdirect.comtandfonline.com These methods generate contour maps that visualize regions around the aligned molecules where modifications to steric or electrostatic fields would likely increase or decrease biological activity, providing intuitive guidance for derivative design. researchgate.net For this compound, a QSAR model could reveal, for example, that increasing the electron-withdrawing nature of a substituent on the benzene (B151609) ring correlates with higher activity, thus directing synthetic efforts toward such modifications.

Table 2: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | Dipole Moment | Overall polarity of the molecule. |

| HOMO/LUMO Energies | Electron-donating/accepting ability, reactivity. | |

| Partial Atomic Charges | Distribution of electrons, sites for electrostatic interactions. | |

| Steric | Molecular Weight | Size of the molecule. |

| Molar Refractivity | Molecular volume and polarizability. | |

| van der Waals Volume | The space occupied by the molecule. | |

| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity, affects membrane permeability and target binding. |

| Topological | Connectivity Indices (e.g., Chi indices) | Describes the branching and shape of the molecular structure. |

Theoretical Studies on Electronic Structure and Reactivity Profiles

Theoretical studies, primarily using methods derived from quantum mechanics like Density Functional Theory (DFT), provide profound insights into the electronic structure and inherent reactivity of molecules like this compound. diva-portal.orgnih.gov These calculations can elucidate properties that govern how the molecule interacts with biological targets and participates in chemical reactions.

Key parameters derived from these theoretical studies include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. nih.gov The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. scielo.br

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive and can be more easily polarized. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule. rsc.org It identifies electron-rich (negative potential, typically colored red) regions, which are susceptible to electrophilic attack, and electron-poor (positive potential, blue) regions, which are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the sulfonyl oxygens and the ethynyl group's π-system, indicating these as sites for potential hydrogen bonding or coordination.

By analyzing these properties, researchers can predict the most reactive sites on the this compound scaffold, understand its stability, and rationalize its interaction mechanisms at an electronic level. This knowledge is invaluable for designing derivatives with tailored reactivity and interaction profiles. semanticscholar.orgresearchgate.net

Table 3: Key Electronic Properties and Their Significance

| Property | Definition | Significance for Reactivity and Interactions |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the tendency to donate electrons; higher energy suggests greater electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the tendency to accept electrons; lower energy suggests greater electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | The energy difference between ELUMO and EHOMO | A smaller gap implies higher chemical reactivity, lower kinetic stability, and higher polarizability. nih.gov |

| Molecular Electrostatic Potential (MEP) | The 3D map of electrostatic potential on the molecule's surface | Identifies electron-rich and electron-poor regions, predicting sites for non-covalent interactions like hydrogen bonding and electrophilic/nucleophilic attacks. rsc.org |

| Electronegativity (χ) | The ability of a molecule to attract electrons | A global measure of reactivity. |

| Chemical Hardness (η) | Resistance to change in electron distribution | Hard molecules have a large HOMO-LUMO gap; soft molecules are more reactive. |

Advanced Chemical Applications and Material Science Perspectives of 2 Ethynylbenzenesulfonamide Derived Scaffolds

Role as a Privileged Chemical Scaffold for Complex Heterocyclic Synthesis

2-Ethynylbenzenesulfonamide is a bifunctional molecule that holds significant promise as a privileged scaffold in the synthesis of complex heterocyclic compounds. This is attributed to the presence of two reactive moieties: a terminal alkyne and a sulfonamide group. These functional groups can participate in a variety of chemical transformations, allowing for the construction of diverse heterocyclic rings.

The terminal alkyne group is particularly versatile and can undergo several key reactions. One such reaction is the Sonogashira coupling, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide using a palladium and copper co-catalyst system. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction would allow for the extension of the carbon framework of this compound, introducing a wide range of substituents prior to cyclization.

Furthermore, the ethynyl (B1212043) group is a prime candidate for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). wikipedia.orgorganic-chemistry.orgbroadpharm.combeilstein-journals.org This highly efficient and regioselective reaction with organic azides leads to the formation of 1,2,3-triazole rings, which are important pharmacophores in many biologically active molecules. The mild reaction conditions of click chemistry make it an attractive method for the late-stage functionalization of complex molecules. wikipedia.org

The sulfonamide moiety also plays a crucial role in directing the synthesis of heterocycles. The nitrogen atom of the sulfonamide can act as a nucleophile in intramolecular cyclization reactions, leading to the formation of various nitrogen-containing heterocycles. mdpi.comnih.govbenthamscience.com The combination of the reactive alkyne and the nucleophilic sulfonamide within the same molecule provides a powerful tool for the construction of fused heterocyclic systems. For instance, intramolecular cyclization of a derivative of this compound could potentially lead to the formation of benzothiadiazine dioxides, a class of compounds with known biological activities.

While direct examples of the use of this compound as a privileged scaffold are not extensively documented, the known reactivity of its constituent functional groups strongly supports its potential in this area. The ability to perform sequential reactions on the alkyne and sulfonamide moieties allows for a modular and divergent approach to the synthesis of a wide array of complex heterocyclic structures.

Scaffold Development for Enzyme Inhibitor Research (Focus on Chemical Design Principles)

The benzenesulfonamide (B165840) scaffold is a cornerstone in the design of enzyme inhibitors, particularly for a class of enzymes known as carbonic anhydrases. The unique chemical properties of this scaffold allow for targeted interactions with the active sites of these enzymes, leading to potent and selective inhibition.

Design Strategies for Carbonic Anhydrase Inhibitors Utilizing Benzenesulfonamide Scaffolds

The primary design principle for carbonic anhydrase inhibitors based on the benzenesulfonamide scaffold revolves around the interaction of the sulfonamide group with the zinc ion present in the enzyme's active site. The sulfonamide moiety (-SO₂NH₂) coordinates to the Zn²⁺ ion, mimicking the binding of the natural substrate, bicarbonate.

Modern design strategies often employ a "tail" approach, where different substituents are attached to the benzene (B151609) ring of the benzenesulfonamide core. These "tails" can be designed to interact with specific amino acid residues lining the active site cavity of different carbonic anhydrase isoforms, thereby conferring selectivity. For example, bulky or charged tails can be introduced to either sterically hinder binding to certain isoforms or to form favorable interactions with specific residues in the target isoform.

Another strategy involves the hybridization of the benzenesulfonamide scaffold with other known pharmacophores. This can lead to dual-targeting inhibitors or compounds with enhanced binding affinity and selectivity. The goal of these design strategies is to develop inhibitors that are highly potent against the target carbonic anhydrase isoform while exhibiting minimal off-target effects.

Exploration of Organometallic Integrations within Sulfonamide Inhibitor Architectures

A promising avenue in the development of novel carbonic anhydrase inhibitors is the integration of organometallic moieties into the sulfonamide scaffold. This approach can lead to compounds with unique three-dimensional structures and electronic properties that can enhance their inhibitory activity and selectivity.

Organometallic fragments, such as those containing ferrocene, can introduce new binding interactions with the enzyme, including hydrophobic and van der Waals interactions. These interactions can supplement the primary binding of the sulfonamide group to the active site zinc ion, resulting in a more potent inhibitor. Furthermore, the steric bulk and defined geometry of organometallic complexes can be exploited to achieve isoform-selective inhibition.

Several studies have reported the synthesis and evaluation of organometallic sulfonamide derivatives as carbonic anhydrase inhibitors, demonstrating the potential of this approach to generate novel therapeutic agents.

Computational Insights into Enzyme-Ligand Interactions (e.g., X-ray crystallography, in silico studies for binding modes)

Computational methods play a crucial role in understanding the interactions between benzenesulfonamide-based inhibitors and carbonic anhydrases at the molecular level. X-ray crystallography provides high-resolution three-dimensional structures of the enzyme-inhibitor complexes, revealing the precise binding mode of the inhibitor in the active site. This information is invaluable for structure-based drug design, allowing for the rational optimization of inhibitor scaffolds to improve their potency and selectivity.

In addition to experimental techniques, in silico methods such as molecular docking and molecular dynamics (MD) simulations are widely used to predict the binding affinity and orientation of inhibitors within the enzyme's active site. These computational tools enable the screening of large virtual libraries of compounds and provide insights into the key interactions that govern inhibitor binding. The combination of X-ray crystallography and in silico studies provides a powerful platform for the design and development of novel and more effective carbonic anhydrase inhibitors based on the benzenesulfonamide scaffold.

Potential in Functional Materials: Organic Light-Emitting Devices (OLEDs)

While the primary focus of research on this compound has been in the realm of medicinal chemistry, its unique molecular structure suggests potential applications in the field of functional materials, particularly in organic light-emitting devices (OLEDs). The combination of an aromatic sulfonamide and a reactive ethynyl group offers opportunities for the synthesis of novel organic semiconductors with tailored optoelectronic properties.

The ethynyl group serves as a versatile handle for creating extended π-conjugated systems through polymerization or cross-coupling reactions. kyoto-u.ac.jp Polymers containing alternating aromatic and acetylenic units, known as poly(arylene ethynylene)s, are a well-established class of organic semiconductors with applications in OLEDs and other electronic devices. The incorporation of the benzenesulfonamide moiety into such a polymer backbone could influence its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for efficient charge injection and transport in OLEDs. nih.govresearchgate.net

Furthermore, the sulfonamide group can act as a site for further functionalization, allowing for the attachment of various chromophores or charge-transporting groups. This modular approach would enable the fine-tuning of the material's emission color and charge-carrier mobility. For instance, sulfonamide-containing naphthalimides have been synthesized and shown to act as fluorescent probes, demonstrating that the sulfonamide group is compatible with luminescent moieties. mdpi.com

Although there are no direct reports on the use of this compound in OLEDs, the principles of materials design suggest that its derivatives could be promising candidates for new emissive or charge-transport materials. The synthesis of polymers or oligomers from this building block could lead to materials with interesting photophysical and electronic properties, warranting further investigation into their potential for use in functional organic devices.

Future Research Directions and Emerging Paradigms in 2 Ethynylbenzenesulfonamide Chemistry

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis and functionalization of 2-ethynylbenzenesulfonamide have traditionally relied on established catalytic methods, such as the palladium-catalyzed Sonogashira coupling. nih.gov However, the future of this chemistry lies in the development of next-generation catalytic systems that offer superior performance, broader substrate scope, and improved sustainability.

Emerging research focuses on several key areas:

Advanced Transition-Metal Catalysis: While palladium has been a workhorse, new catalysts involving other transition metals are gaining traction. nih.gov For instance, iridium-based catalysts are being explored for novel transformations of alkynes and sulfonamides, such as reductive sulfonamidation, which could offer new pathways for creating diverse derivatives under mild conditions. nih.govnih.gov Research is also directed towards developing heterogeneous nanocatalysts, including those based on palladium, copper, gold, and ruthenium, which promise high stability, reusability, and easier separation from reaction mixtures. nih.gov

Photoredox Catalysis: Visible-light-mediated photocatalysis represents a paradigm shift, enabling unique transformations that are often difficult to achieve with traditional thermal methods. Systems using catalysts like Ir(ppy)₃ have been shown to facilitate the synthesis of complex heterocyclic structures from this compound precursors. nih.gov Future work will likely expand the range of photocatalysts to harness different wavelengths of light and to develop novel, selective C-C and C-N bond-forming reactions.

Metal-Free Catalysis: A significant push towards green chemistry is fueling the development of metal-free catalytic systems. These approaches mitigate the environmental and economic costs associated with transition metals. For the functionalization of the terminal alkyne in related compounds, methods using reagents like diacetoxy iodobenzene (B50100) (PIDA) or catalyst-free hydrocarbonation reactions are being investigated. researchgate.net The future will see an expansion of these metal-free strategies to a wider array of transformations involving the this compound core.

The table below summarizes some emerging catalytic systems and their potential impact on this compound chemistry.

| Catalytic System | Key Features | Potential Impact on this compound Chemistry |

| Heterogeneous Nanocatalysts | High stability, reusability, ease of separation. | More sustainable and cost-effective synthesis. |

| Photoredox Catalysts | Mild reaction conditions, unique reactivity. | Access to novel derivatives and complex scaffolds. |

| Metal-Free Systems | Reduced environmental impact, lower cost. | Greener synthetic routes and functionalizations. |

| Iridium Complexes | Novel reactivity for alkyne sulfonamidation. nih.gov | New methods for creating diverse N-substituted derivatives. |

Strategies for Enantioselective Synthesis of Chiral Derivatives

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern medicinal and materials chemistry. For this compound, developing chiral derivatives opens up new avenues for applications where specific three-dimensional structures are critical. While the catalytic asymmetric synthesis of sulfonamide derivatives has been historically underexplored, recent breakthroughs are paving the way for future advancements. nih.gov

A key emerging area is the synthesis of N-C axially chiral sulfonamides, a class of atropisomers with restricted rotation around the nitrogen-carbon bond. nih.gov Future strategies will likely build upon these pioneering efforts:

Chiral Transition-Metal Catalysts: The use of chiral palladium catalysts, particularly with sophisticated ligands like the Trost ligand, has proven effective in the N-allylation of sulfonamides bearing a 2-ethynylphenyl group, yielding rotationally stable atropisomers with good enantioselectivity. nih.gov Future research will focus on designing new generations of chiral ligands and extending this methodology to other transition metals to improve enantiomeric excess and broaden the scope of applicable reactions.

Stereogenic-at-Metal Complexes: A novel and promising approach involves the use of catalysts that are themselves chiral at the metal center, such as anionic stereogenic-at-cobalt(III) complexes. nih.gov These catalysts can activate substrates to generate chiral intermediates, leading to highly enantioenriched products. nih.gov Applying this concept to reactions involving this compound could provide a powerful tool for constructing chiral sulfur-containing compounds.

Organocatalysis: Chiral organic molecules, such as derivatives of naturally occurring alkaloids or squaramides, can serve as powerful catalysts for asymmetric synthesis. researchgate.net These systems operate through mechanisms like hydrogen bonding to control the stereochemical outcome of a reaction. researchgate.net Exploring organocatalytic strategies for the enantioselective functionalization of the ethynyl (B1212043) or sulfonamide groups of this compound is a ripe area for future investigation.

The development of these strategies will be crucial for accessing a diverse library of chiral this compound derivatives for screening in various applications.

| Strategy | Catalyst Type | Example Application | Future Goal |

| Asymmetric Transition-Metal Catalysis | Chiral Palladium-Ligand Complexes nih.gov | Synthesis of N-C axially chiral N-allylated sulfonamides. nih.gov | Higher enantioselectivity, broader reaction scope. |

| Stereogenic-at-Metal Catalysis | Anionic Cobalt(III) Complexes nih.gov | Asymmetric synthesis of chiral sulfinamides. nih.gov | Application to this compound and its derivatives. |

| Asymmetric Organocatalysis | Chiral Squaramides, Alkaloid Derivatives researchgate.net | Enantioselective S-O bond formation. researchgate.net | Development of organocatalytic methods for functionalizing the core structure. |

Integration of Advanced Machine Learning and AI in Reaction Discovery and Optimization

The intersection of artificial intelligence (AI) and chemistry is creating a new paradigm for reaction discovery and process optimization. digitellinc.com For a molecule like this compound, where numerous reaction parameters and potential derivatives exist, AI and machine learning (ML) offer powerful tools to navigate this vast chemical space efficiently.

Future research will leverage these computational tools in several ways:

Predictive Modeling for Reaction Outcomes: Machine learning algorithms, such as random forest models, can be trained on experimental data to predict the performance (e.g., yield, selectivity) of a chemical reaction under different conditions. tue.nl This approach can significantly reduce the number of experiments needed to identify optimal synthetic routes for this compound derivatives. tue.nlbeilstein-journals.org

De Novo Catalyst Design: Deep generative models, like variational autoencoders (VAEs), are being developed to design entirely new catalyst structures. rsc.orgibm.com These models learn from the structural features of known catalysts and can generate novel candidates with predicted high activity for specific transformations, such as the cross-coupling reactions used to synthesize the parent compound. rsc.orgibm.com This could lead to the discovery of bespoke catalysts tailored for this compound chemistry.